N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide
Overview
Description
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodo group, a methyl group, and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-methylaniline and 2-nitrophenol.
Formation of Intermediate: The first step involves the reaction of 4-iodo-2-methylaniline with chloroacetyl chloride to form N-(4-iodo-2-methylphenyl)chloroacetamide.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-nitrophenol in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Utilizing catalysts to enhance reaction efficiency.
Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro-oxides or other oxidized derivatives.
Reduction: Formation of N-(4-iodo-2-methylphenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-chloro-2-methylphenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-fluoro-2-methylphenyl)-2-(2-nitrophenoxy)acetamide
Uniqueness
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the iodo group, which can impart distinct chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group can also influence the compound’s physical properties, such as solubility and stability.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O4/c1-10-8-11(16)6-7-12(10)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPAJUVPKSSVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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